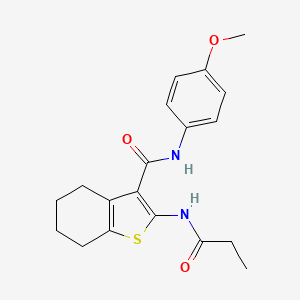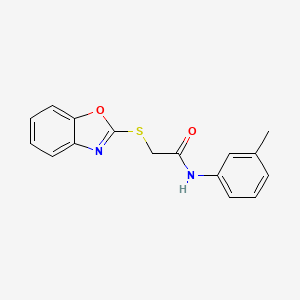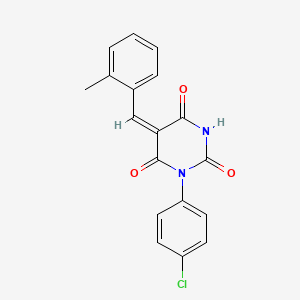![molecular formula C31H26N2O3 B11680188 3-tert-butyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11680188.png)
3-tert-butyl-7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-TERT-BUTYL-7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound with a unique structure that includes a tert-butyl group, a methylphenylamino group, and a dihydro-oxa-azapentaphene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. One common synthetic route includes:
Formation of the core structure: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydro-oxa-azapentaphene core.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.
Introduction of the methylphenylamino group: This step involves the reaction of the core structure with 4-methylaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-TERT-BUTYL-7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-TERT-BUTYL-7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE: shares structural similarities with other compounds that have a dihydro-oxa-azapentaphene core and functional groups such as tert-butyl and methylphenylamino groups.
Uniqueness
- The unique combination of functional groups and the specific structure of 3-TERT-BUTYL-7-[(4-METHYLPHENYL)AMINO]-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE gives it distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C31H26N2O3 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-tert-butyl-7-(4-methylanilino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C31H26N2O3/c1-17-9-12-19(13-10-17)32-23-16-25-28(33-22-14-11-18(31(2,3)4)15-24(22)36-25)27-26(23)29(34)20-7-5-6-8-21(20)30(27)35/h5-16,32-33H,1-4H3 |
InChI Key |
SOZJZSGIKOGQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=C(O3)C=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[(4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11680114.png)
![2-[(2E)-2-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11680116.png)
![4-fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11680117.png)
![N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11680127.png)
![4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one](/img/structure/B11680134.png)

![2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11680145.png)
![ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680148.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11680153.png)


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11680175.png)
![(2Z)-2-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11680180.png)

